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Compound of Interest

Compound Name: 4'-Phenoxyacetophenone

Cat. No.: B1582894

Abstract

4'-Phenoxyacetophenone is a key aromatic ketone utilized in organic synthesis, perfumery,
and as a photoinitiator. A precise understanding of its molecular structure is paramount for its
application and for the quality control of synthesized materials. This technical guide provides an
in-depth analysis of the core spectroscopic data for 4'-Phenoxyacetophenone, including
Nuclear Magnetic Resonance (NMR) spectroscopy (*H and 13C), Infrared (IR) Spectroscopy,
and Mass Spectrometry (MS). By integrating empirical data with mechanistic explanations, this
document serves as a comprehensive resource for researchers, scientists, and professionals in
drug development for the unambiguous identification and characterization of this compound.

Molecular Structure and Spectroscopic Overview

4'-Phenoxyacetophenone (C14H120:2) is comprised of an acetophenone core linked to a
phenoxy group at the para position. This unique arrangement of a ketone and an ether
functional group, bridged by two phenyl rings, gives rise to a distinct spectroscopic fingerprint.
The following sections will detail the characteristic signals observed in tH NMR, 13C NMR, IR,
and MS, providing a robust analytical framework for structural confirmation.

Caption: Molecular structure of 4'-Phenoxyacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. For 4'-Phenoxyacetophenone, both *H and 13C NMR provide unambiguous
evidence for its structure.

'H NMR Spectroscopy

The *H NMR spectrum is characterized by distinct signals in the aromatic region, corresponding
to the two phenyl rings, and a singlet in the aliphatic region for the methyl protons. The
electron-withdrawing nature of the acetyl group and the electron-donating nature of the
phenoxy group influence the chemical shifts of the aromatic protons.

Table 1: *H NMR Spectral Data for 4'-Phenoxyacetophenone (in CDCIs)

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
Protons ortho to
~7.95 Doublet 2H .
C=0 (Ring A)
] Protons meta to O
~7.42 Triplet 2H )
(Ring B)
) Proton para to O
~7.21 Triplet 1H )
(Ring B)
Protons meta to C=0
~7.05 Doublet 2H )
(Ring A)
Protons ortho to O
~7.02 Doublet 2H

(Ring B)

| 2.58 | Singlet | 3H | Methyl protons (-COCHs) |

Note: Exact chemical shifts can vary slightly depending on the solvent and spectrometer

frequency.

3C NMR Spectroscopy
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The 3C NMR spectrum confirms the presence of 14 carbon atoms in unique chemical
environments. The carbonyl carbon is significantly downfield, a characteristic feature of
ketones.

Table 2: 13C NMR Spectral Data for 4'-Phenoxyacetophenone (in CDCIs)

Chemical Shift (8) ppm Assighment

~196.7 Carbonyl carbon (C=0)

~162.0 C-O (Ring A, ipso)

~156.5 C-O (Ring B, ipso)

~132.5 Quaternary carbon (Ring A, ipso to C=0)
~130.8 CH ortho to C=0 (Ring A)

~130.0 CH meta to O (Ring B)

~124.5 CH para to O (Ring B)

~120.0 CH ortho to O (Ring B)

~117.8 CH meta to C=0 (Ring A)

~26.5 | Methyl carbon (-COCHs3) |

Note: Some aromatic carbon signals may overlap or be difficult to assign without advanced 2D
NMR experiments.

Experimental Protocol: Acquiring NMR Spectra

A self-validating protocol ensures reproducibility and accuracy.
e Sample Preparation:

o Accurately weigh 10-20 mg of 4'-Phenoxyacetophenone for *H NMR (50-100 mg for 13C
NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCls)
containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1]
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o If the sample does not dissolve readily, the vial can be gently warmed or vortexed.[1]

o Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5
mm NMR tube to remove any particulate matter.

e Instrument Setup & Calibration:
o Insert the sample into the NMR spectrometer.
o Lock the spectrometer onto the deuterium signal of the CDCls.

o Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks
for the TMS signal.

o Data Acquisition:

o Acquire the *H NMR spectrum using a standard single-pulse experiment. A sufficient
number of scans should be averaged to achieve an adequate signal-to-noise ratio.

o For 3C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets
for each carbon. A longer acquisition time will be necessary due to the lower natural
abundance of 13C.

» Data Processing:

[e]

Apply Fourier transformation to the acquired free induction decay (FID).

[e]

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

o

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

[¢]

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.
The IR spectrum of 4'-Phenoxyacetophenone is dominated by strong absorptions
corresponding to the carbonyl (C=0) and ether (C-O-C) linkages.
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Table 3: Key IR Absorption Bands for 4'-Phenoxyacetophenone

Wavenumber (cm~?) Intensity Assignment

~3060 Medium Aromatic C-H stretch
~1680 Strong C=0 (ketone) stretch
~1590, ~1490 Strong Aromatic C=C ring stretch

Asymmetric C-O-C (ether)
~1240 Strong
stretch

| ~840 | Strong | C-H out-of-plane bend (para-disubstituted ring) |

The strong absorption at approximately 1680 cm~1 is highly characteristic of an aryl ketone.
The prominent band around 1240 cm~! is indicative of the aryl ether linkage.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR Spectroscopy

ATR-FTIR is a rapid and convenient method for obtaining IR spectra of solid samples with
minimal preparation.[2][3]

e Instrument Preparation:
o Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[2]

o Record a background spectrum of the empty ATR crystal. This will be automatically
subtracted from the sample spectrum.

e Sample Analysis:

o Place a small amount of solid 4'-Phenoxyacetophenone onto the ATR crystal, ensuring
complete coverage of the crystal surface.[4]

o Apply pressure using the instrument's press arm to ensure good contact between the
sample and the crystal.[2][3]
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o Data Acquisition:

o Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-
quality spectrum.

» Data Processing:

o The resulting spectrum is typically displayed in terms of transmittance or absorbance

versus wavenumber (cm™1).
o Label the significant peaks and correlate them to the corresponding functional groups.

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) provides information about the molecular
weight and fragmentation pattern of the compound, further confirming its structure.

Table 4: Major Fragments in the El Mass Spectrum of 4'-Phenoxyacetophenone

m/z (mass-to-charge ratio) Proposed Fragment
212 [M]* (Molecular lon)
197 [M - CHs]*

121 [CeHsOCsHa]*

93 [CeH5O]*

77 [CeHs]*

| 43 | [CH3CO]* (Acylium ion) |

The molecular ion peak at m/z 212 confirms the molecular weight of the compound.[5] The
fragmentation pattern is consistent with the proposed structure. A key fragmentation is the
alpha-cleavage of the bond between the carbonyl carbon and the phenyl ring, leading to the
formation of a stable acylium ion at m/z 43, and the loss of a methyl radical to form the ion at
m/z 197.
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Key Fragmentation Pathway
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Caption: Key EI-MS fragmentation pathways for 4'-Phenoxyacetophenone.

Experimental Protocol: Electron lonization Mass
Spectrometry (EI-MS)

This protocol outlines the standard procedure for obtaining an EI mass spectrum for a volatile
solid.

e Sample Introduction:

o Load a small amount (microgram to milligram range) of 4'-Phenoxyacetophenone into a
capillary tube or onto a direct insertion probe.[6]

o The sample must be volatile enough to enter the gas phase upon heating in the ion
source.[6]

e |onization:
o Introduce the sample into the high-vacuum ion source of the mass spectrometer.

o Bombard the gaseous sample molecules with a beam of high-energy electrons (typically
70 eV).[7][8] This causes the molecules to ionize and fragment.

e Mass Analysis:
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o The resulting positive ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-
flight).

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

o Detection & Spectrum Generation:
o The separated ions are detected, and their abundance is recorded.

o The instrument software generates a mass spectrum, which is a plot of relative ion
abundance versus m/z.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and
definitive characterization of 4'-Phenoxyacetophenone. The *H and 13C NMR spectra
precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of the
key ketone and ether functional groups, and the mass spectrum verifies the molecular weight
and reveals a predictable fragmentation pattern. The data and protocols presented in this guide
offer a validated methodology for the unequivocal identification of 4'-Phenoxyacetophenone,
ensuring scientific integrity for researchers and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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